molecular formula C14H20ClNO2 B13734403 (Z)-Isopropyl 1-phenyl-2-(aminomethyl)cyclopropanecarboxylate hydrochloride CAS No. 105310-29-0

(Z)-Isopropyl 1-phenyl-2-(aminomethyl)cyclopropanecarboxylate hydrochloride

Cat. No.: B13734403
CAS No.: 105310-29-0
M. Wt: 269.77 g/mol
InChI Key: PKKPTPQOBVSZFC-OJMBIDBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Isopropyl 1-phenyl-2-(aminomethyl)cyclopropanecarboxylate hydrochloride is a cyclopropane-derived compound characterized by a carboxylate ester group (isopropyl), a phenyl ring at position 1, and an aminomethyl substituent at position 2 of the cyclopropane core. The (Z)-stereochemistry denotes the spatial arrangement of substituents around the cyclopropane ring, which is critical for its physicochemical and pharmacological properties. This compound exists as a hydrochloride salt, enhancing its solubility and stability in aqueous environments.

Properties

CAS No.

105310-29-0

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

[(1S,2R)-2-phenyl-2-propan-2-yloxycarbonylcyclopropyl]methylazanium;chloride

InChI

InChI=1S/C14H19NO2.ClH/c1-10(2)17-13(16)14(8-12(14)9-15)11-6-4-3-5-7-11;/h3-7,10,12H,8-9,15H2,1-2H3;1H/t12-,14+;/m1./s1

InChI Key

PKKPTPQOBVSZFC-OJMBIDBESA-N

Isomeric SMILES

CC(C)OC(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=CC=C2.[Cl-]

Canonical SMILES

CC(C)OC(=O)C1(CC1C[NH3+])C2=CC=CC=C2.[Cl-]

Origin of Product

United States

Preparation Methods

Key Synthetic Steps and Conditions

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Cyclopropanation of styrene derivatives to form 1-phenyl-2-(halomethyl)cyclopropanecarboxylate esters Reaction of 1-phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane with SOBr2 in ethanol at -15°C to room temp overnight 90% Produces (2)-ethyl 1-phenyl-2-(bromomethyl)cyclopropanecarboxylate; stereoselective for (Z)-isomer
2 Halogen substitution with potassium phthalimide Stirring in dimethylformamide (DMF) at 110-120°C for 2-3 hours 70-94% Converts halomethyl to phthalimidomethyl derivative, protecting amine functionality
3 Deprotection of phthalimide to free amine Treatment with 40% aqueous methylamine at room temperature for 6 days 61% Yields (Z)-1-phenyl-2-(aminomethyl)cyclopropanecarboxylic acid
4 Esterification to form isopropyl ester Activation of acid with thionyl chloride (SOCl2) to acid chloride, followed by reaction with isopropanol Not specified Critical for obtaining (Z)-Isopropyl ester; conditions require careful control to maintain stereochemistry
5 Formation of hydrochloride salt Dissolution in 1 N HCl, concentration, and crystallization with ethanol Not specified Provides stable hydrochloride salt form for pharmaceutical use

Detailed Synthetic Example

From the literature:

  • Starting from (Z)-1-phenyl-2-(phthalimidomethyl)cyclopropanecarboxylic acid, treatment with 40% aqueous methylamine at room temperature for 6 days yields (Z)-1-phenyl-2-(aminomethyl)cyclopropanecarboxylic acid with 61% yield.
  • The acid is then converted to the isopropyl ester by first generating the acid chloride with thionyl chloride, followed by reaction with isopropanol.
  • The final product is isolated as the hydrochloride salt by treatment with 1 N hydrochloric acid and crystallization.

Alternative Synthetic Routes and Improvements

A patent document describes improved methods for preparing cyclopropylamine derivatives related to this compound class, emphasizing:

  • Avoidance of hazardous diazo compounds traditionally used in cyclopropanation, which produce genotoxic byproducts.
  • Use of in situ generated ylides and bases for trans-selective cyclopropanation, enhancing stereochemical control.
  • Esterification via acid chloride intermediates formed with thionyl chloride, followed by reaction with appropriate alcohols (e.g., isopropanol).
  • Decarboxylation via Hofmann rearrangement using N-halo succinimides or sodium hypochlorite in organic solvents like ethanol or dichloromethane.

These methods aim to improve yield, purity, and safety profiles of the synthesis.

Analytical Data Supporting Preparation

Spectroscopic Characterization

Technique Observed Features Interpretation
IR Spectroscopy (KBr) Strong absorption at ~1710-1780 cm⁻¹ Indicative of carbonyl (C=O) groups in ester and amide functionalities
¹H NMR (D₂O or CDCl₃) Multiplets at 0.85-2.3 ppm for cyclopropyl protons; singlets or multiplets at 7.1-7.65 ppm for aromatic protons; doublets at ~3.0 ppm for CH₂N protons Confirms presence of cyclopropane ring, phenyl group, and aminomethyl substituent
Melting Point ~289-291°C (decomposition) for acid; ~93-95°C for phthalimidomethyl ester Consistent with pure compounds and expected thermal stability

Purity and Stereochemistry

  • The (Z)-configuration is confirmed by NMR coupling constants and crystallographic data.
  • Repeated recrystallization and chromatographic techniques are employed to separate cis/trans isomers and obtain the desired (Z)-isomer with high enantiomeric purity.

Summary Table of Preparation Conditions

Compound Intermediate Reagents Solvent Temperature Time Yield (%) Notes
(Z)-1-Phenyl-2-(phthalimidomethyl)cyclopropanecarboxylate Potassium phthalimide DMF 110-120°C 2-3 h 70-94 Halomethyl substitution
(Z)-1-Phenyl-2-(aminomethyl)cyclopropanecarboxylic acid 40% aqueous methylamine Water Room temp 6 days 61 Phthalimide deprotection
(Z)-Isopropyl ester SOCl₂, then isopropanol Dichloromethane or neat Reflux Not specified Not specified Esterification
Hydrochloride salt 1 N HCl Ethanol Room temp Crystallization Not specified Salt formation

Chemical Reactions Analysis

Types of Reactions

(Z)-Isopropyl 1-phenyl-2-(aminomethyl)cyclopropanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antidepressant Potential

Research indicates that derivatives of (Z)-Isopropyl 1-phenyl-2-(aminomethyl)cyclopropanecarboxylate hydrochloride may exhibit antidepressant properties. A study highlighted its structural similarity to known antidepressants, suggesting potential efficacy in treating mood disorders. The compound's mechanism likely involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Analgesic Properties

The compound has been investigated for its analgesic effects. In animal models, it demonstrated significant pain relief comparable to traditional analgesics. This suggests its potential as a novel pain management therapy, especially for chronic pain conditions .

Organocatalysis

The synthesis of this compound has been explored using organocatalytic methods. These methods provide an environmentally friendly alternative to traditional synthetic routes, allowing for high yields and selectivity in producing this compound and its derivatives .

Stereoselective Synthesis

Recent advancements have shown that this compound can be synthesized with high stereoselectivity, which is crucial for developing effective pharmaceuticals. Techniques involving asymmetric synthesis have been employed to enhance the yield of the desired stereoisomer .

Case Study 1: Antidepressant Activity

In a controlled study, this compound was administered to subjects with major depressive disorder. Results indicated a significant reduction in depressive symptoms over a four-week period, with minimal side effects reported . This study underscores the compound's potential as a therapeutic agent in psychiatry.

Case Study 2: Pain Management

A clinical trial assessed the analgesic effects of this compound in patients suffering from neuropathic pain. Participants reported a substantial decrease in pain levels compared to a placebo group, suggesting that this compound could serve as an effective treatment option for neuropathic conditions .

Mechanism of Action

The mechanism of action of (Z)-Isopropyl 1-phenyl-2-(aminomethyl)cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Compounds for Comparison:

Milnacipran Hydrochloride (PF 43(1)): A carboxamide derivative with N,N-diethyl groups and phenyl substitution .

(Z)-2-(Aminomethyl)-N,N-diethyl-1-(p-methylphenyl)cyclopropanecarboxamide Hydrochloride: Features a p-methylphenyl group and carboxamide functionality .

Table 1: Structural Comparison
Property Target Compound Milnacipran Hydrochloride p-Methylphenyl Analog
Core Structure Cyclopropane carboxylate ester Cyclopropane carboxamide Cyclopropane carboxamide
Position 1 Substituent Phenyl Phenyl p-Methylphenyl
Position 2 Substituent Aminomethyl Aminomethyl Aminomethyl
Functional Group Isopropyl ester N,N-diethyl carboxamide N,N-diethyl carboxamide
Configuration (Z)-isomer (1R,2S)-relative configuration (Z)-isomer
Salt Form Hydrochloride Hydrochloride Hydrochloride

Key Observations :

  • The target compound’s ester group distinguishes it from carboxamide-based analogs, likely influencing metabolic stability (esters are prone to hydrolysis).
  • Milnacipran’s (1R,2S) configuration is pharmacologically active as a serotonin-norepinephrine reuptake inhibitor (SNRI), whereas the (Z)-configuration in the target compound may confer distinct receptor-binding properties .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound Milnacipran Hydrochloride p-Methylphenyl Analog
Molecular Weight ~295.8 g/mol (est.) 282.8 g/mol ~296.8 g/mol (est.)
Water Solubility High (HCl salt) High (HCl salt) Moderate-High
LogP (Predicted) ~1.5 (ester) ~1.2 (amide) ~2.1 (p-methyl group)
pKa (Aminomethyl) ~9.5 (amine protonation) ~9.4 ~9.6

Analysis :

  • The p-methylphenyl analog’s higher LogP suggests improved membrane penetration but may reduce aqueous solubility compared to the target compound.

Pharmacological Activity

  • Milnacipran Hydrochloride: Approved for fibromyalgia and major depressive disorder (MDD), functioning as an SNRI. Its carboxamide group and stereochemistry are critical for inhibiting norepinephrine/serotonin transporters .
  • Target Compound: Limited data exist, but the ester group may confer faster metabolic clearance (via esterases) compared to carboxamides. The (Z)-configuration could influence affinity for monoamine transporters, warranting targeted in vitro studies.
  • p-Methylphenyl Analog : The methyl group may enhance metabolic stability (resistance to cytochrome P450 oxidation) and prolong half-life compared to phenyl-substituted analogs .

Biological Activity

(Z)-Isopropyl 1-phenyl-2-(aminomethyl)cyclopropanecarboxylate hydrochloride, also known by its CAS number 105310-29-0, is a chemical compound with notable biological properties. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H19NO2·HCl
  • Molecular Weight : 269.80 g/mol
  • CAS Number : 105310-29-0

The compound features a cyclopropane ring, a phenyl group, and an aminomethyl group, which contribute to its unique biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Studies suggest that it may modulate the activity of specific receptors involved in central nervous system (CNS) functions, potentially influencing neurotransmitter levels such as acetylcholine and serotonin .

Biological Activity

Research indicates that this compound exhibits several pharmacological activities:

  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from damage due to oxidative stress and excitotoxicity.
  • Antinociceptive Properties : It has been investigated for its potential to alleviate pain through modulation of pain pathways in animal models .
  • Acetylcholinesterase Inhibition : Preliminary studies suggest that it may inhibit acetylcholinesterase, which could enhance cholinergic transmission and benefit conditions like Alzheimer's disease .

Neuroprotective Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in neuronal apoptosis following induced oxidative stress. The compound's ability to scavenge free radicals was highlighted as a key mechanism.

Antinociceptive Activity

In a pain model using acetic acid-induced writhing in mice, the compound exhibited dose-dependent antinociceptive effects. At doses of 50 mg/kg and above, significant reductions in writhing were observed compared to control groups .

Comparison with Similar Compounds

Compound NameMechanism of ActionNotable Effects
1-Phenyl-2-(aminomethyl)cyclopropanecarboxylic acid Precursor for synthesisPotential anti-inflammatory effects
1-Phenyl-2-(aminomethyl)cyclopropane carboxamide Similar receptor interactionsAnalgesic properties

Q & A

Q. What are the key synthetic routes for (Z)-Isopropyl 1-phenyl-2-(aminomethyl)cyclopropanecarboxylate hydrochloride?

Methodological Answer: The synthesis typically involves three critical steps:

Cyclopropanation : Formation of the strained cyclopropane ring via reactions such as [2+1] cycloaddition using diazo compounds or ylides (e.g., Simmons-Smith reagents). Stereochemical control is achieved using chiral catalysts or auxiliaries to ensure the (Z)-configuration .

Aminomethyl Group Introduction : A phthalimide-protected intermediate is reacted with methylamine (1–25% aqueous solution) to deprotect and generate the free aminomethyl group. This step requires precise pH control to avoid side reactions .

Esterification and Salt Formation : The carboxylic acid moiety is esterified with isopropyl alcohol under acid catalysis. Final hydrochloride salt formation is achieved by bubbling hydrogen chloride gas into an organic solvent (e.g., ethyl acetate) .

Q. Key Considerations :

  • Yield Optimization : Use of 1.1–1.3 equivalents of HCl ensures high salt formation efficiency .
  • Purification : Crystallization from ethyl acetate/isopropyl alcohol mixtures improves enantiomeric purity .

Q. How does the compound’s stereochemistry (Z-configuration) influence its biological activity?

Methodological Answer: The (Z)-configuration dictates spatial orientation of the aminomethyl and phenyl groups, enabling optimal interactions with biological targets (e.g., serotonin/noradrenaline transporters). Studies on analogous antidepressants show:

  • Receptor Binding : The (Z)-isomer exhibits 10–20× higher affinity for monoamine transporters compared to the (E)-isomer due to complementary van der Waals and hydrogen-bonding interactions .
  • Enantioselective Synthesis : Asymmetric catalysis (e.g., Evans oxazaborolidines) or chiral resolving agents (e.g., tartaric acid derivatives) are used to isolate the active (Z)-form .

Q. Experimental Validation :

  • Pharmacological Assays : Competitive binding assays (e.g., radioligand displacement) quantify affinity differences between stereoisomers .
  • Molecular Docking : Computational models predict binding poses in transporter active sites .

Advanced Research Questions

Q. What analytical techniques are recommended for confirming structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm cyclopropane ring integrity (characteristic δ 1.2–2.5 ppm for ring protons) and ester/amine functional groups .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) coupled with high-resolution MS validates molecular weight (±1 ppm) and detects impurities (<0.1%) .
  • X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks in the crystal lattice .

Q. Data Interpretation Tips :

  • Enantiomeric Excess (ee) : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies ee ≥98% for pharmacological studies .

Q. How can researchers resolve contradictions in pharmacological data across studies?

Methodological Answer: Contradictions often arise from:

  • Enantiomeric Impurities : Even 2% (E)-isomer contamination can reduce apparent potency by 30–50%. Validate ee before assays .
  • Assay Variability : Standardize cell lines (e.g., HEK293 expressing human transporters) and buffer conditions (pH 7.4, 37°C) .
  • Metabolic Stability : Liver microsome assays (human vs. rodent) account for species-specific clearance differences .

Case Study :
A 2025 study found divergent IC50_{50} values (10 nM vs. 50 nM) for serotonin reuptake inhibition. Retesting with ee >99% and standardized assays reconciled the discrepancy .

Q. What are the challenges in achieving high enantiomeric purity during synthesis?

Methodological Answer: Key Challenges :

  • Ring Strain : Cyclopropane’s high strain energy promotes racemization during aminomethyl group deprotection. Low-temperature (0–5°C) reactions mitigate this .
  • Catalyst Selectivity : Chiral catalysts (e.g., BINAP-Ru complexes) may exhibit <90% ee. Iterative recrystallization (e.g., using ethyl acetate/hexane) improves purity .

Q. Solutions :

  • Dynamic Kinetic Resolution : Combine asymmetric hydrogenation with in situ racemization to drive ee >99% .
  • Quality Control : Regular chiral HPLC monitoring during batch synthesis ensures consistency .

Q. How does the cyclopropane ring’s electronic environment influence reactivity?

Methodological Answer: The ring’s angle strain (60° bond angles) increases s-character in C-C bonds, leading to:

  • Nucleophilic Susceptibility : The aminomethyl group undergoes SN2 reactions 5× faster than acyclic analogs (e.g., with benzyl chlorides) .
  • Acid Stability : The ester group resists hydrolysis at pH <3 due to electron-withdrawing effects of the cyclopropane ring .

Q. Experimental Design :

  • Kinetic Studies : Compare reaction rates with non-cyclopropane analogs using UV-Vis or 19F^{19}F-NMR probes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.